molecular formula C18H24N2O5 B14424931 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline CAS No. 84793-40-8

1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline

Katalognummer: B14424931
CAS-Nummer: 84793-40-8
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: RQAMYBSMKWUVFZ-YSSOQSIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline is a complex organic compound with a unique structure that includes a carboxylic acid group, a phenyl group, and a proline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline can be compared with other similar compounds, such as:

    Proline derivatives: Compounds with similar proline structures but different substituents.

    Phenylbutyl derivatives: Compounds with similar phenylbutyl structures but different functional groups.

Eigenschaften

CAS-Nummer

84793-40-8

Molekularformel

C18H24N2O5

Molekulargewicht

348.4 g/mol

IUPAC-Name

(2R)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m1/s1

InChI-Schlüssel

RQAMYBSMKWUVFZ-YSSOQSIOSA-N

Isomerische SMILES

CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@@H]2C(=O)O

Kanonische SMILES

CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.